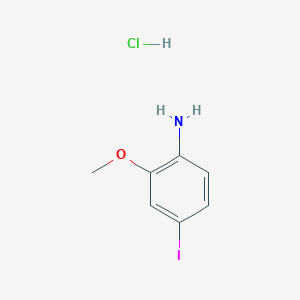

4-Iodo-2-methoxyaniline hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Iodo-2-methoxyaniline hydrochloride is a chemical compound with the molecular formula C7H8INO. It is a solid substance that is typically stored at room temperature . The compound is part of the Acros Organics product portfolio .

Molecular Structure Analysis

The InChI code for 4-Iodo-2-methoxyaniline hydrochloride is1S/C7H8INO.ClH/c1-10-7-4-5(8)2-3-6(7)9;/h2-4H,9H2,1H3;1H . The molecular weight of the compound is 285.51 . Physical And Chemical Properties Analysis

4-Iodo-2-methoxyaniline hydrochloride is a solid substance . It has a molecular weight of 285.51 . The compound should be stored in a dark place, under an inert atmosphere, and in a freezer under -20°C .Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 4-Iodo-2-methoxyaniline hydrochloride, focusing on six unique fields:

Pharmaceutical Development

4-Iodo-2-methoxyaniline hydrochloride is used in the synthesis of various pharmaceutical compounds. Its unique structure, featuring both iodine and methoxy groups, makes it a valuable intermediate in the development of drugs targeting specific biological pathways. Researchers utilize this compound to create novel molecules with potential therapeutic effects, particularly in the treatment of cancer and infectious diseases .

Organic Synthesis

In organic chemistry, 4-Iodo-2-methoxyaniline hydrochloride serves as a versatile building block. It is employed in the synthesis of complex organic molecules through various reactions, including cross-coupling reactions like Suzuki and Heck reactions. These reactions are fundamental in constructing carbon-carbon bonds, which are essential in the creation of new organic materials and pharmaceuticals .

Material Science

This compound is also significant in material science, where it is used to develop new materials with unique properties. For instance, it can be incorporated into polymers to enhance their electrical conductivity or thermal stability. Such materials are crucial in the development of advanced electronic devices and other high-performance materials .

Chemical Biology

In chemical biology, 4-Iodo-2-methoxyaniline hydrochloride is used as a probe to study biological systems. Its ability to interact with specific proteins or nucleic acids allows researchers to investigate the mechanisms of various biological processes. This application is particularly important in understanding disease mechanisms and identifying potential therapeutic targets .

Environmental Chemistry

Researchers in environmental chemistry use this compound to study the degradation and transformation of pollutants. Its unique chemical properties make it a useful model compound for understanding how similar substances behave in the environment. This knowledge is essential for developing strategies to mitigate pollution and protect ecosystems .

Safety and Hazards

The compound is considered hazardous and has been assigned the GHS07 pictogram . It has the hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Iodo-2-methoxyaniline hydrochloride . Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets and how it is metabolized in the body.

properties

IUPAC Name |

4-iodo-2-methoxyaniline;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8INO.ClH/c1-10-7-4-5(8)2-3-6(7)9;/h2-4H,9H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFUCDRNCHBNQCD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)I)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClINO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.51 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Iodo-2-methoxyaniline hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-hydroxy-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-8-(morpholinomethyl)-2H-chromen-2-one](/img/structure/B2480196.png)

![[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]carbamate](/img/structure/B2480198.png)

![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide](/img/structure/B2480199.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide hydrochloride](/img/structure/B2480203.png)

![7,8-dimethoxy-4-(piperazin-1-yl)-5H-pyrimido[5,4-b]indole](/img/structure/B2480205.png)

![N-(4-chloro-2-fluorophenyl)-2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2480211.png)

![N-(4-acetylphenyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2480212.png)